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Compound Focus: Pivalylbenzhydrazine

Cat. No.: S595131

Chemical and Pharmacological Profile

Pivalylbenzhydrazine (also known as Pivhydrazine or Pivazide) is a compound belonging to the
hydrazine chemical family. It functions as an irreversible and non-selective inhibitor of monoamine
oxidase (MAOQ), the enzyme responsible for the breakdown of monoamine neurotransmitters [1] [2].
Although it was approved and used clinically as an antidepressant in the early 1960s, it has since been
withdrawn from the market and is no longer used in human medicine [1] [2] [3]. Today, its primary utility
lies in basic scientific research, where it serves as a tool compound for investigating MAO function and

related biological pathways.

Table 1: Fundamental Characteristics of Pivalylbenzhydrazine

Attribute Details

Generic Name Pivhydrazine [2]

Other Names Pivalylbenzhydrazine, Pivazide, Tersavid, Angorvid [1] [2] [4]
CAS Number 306-19-4 [2] [5] [4]

Chemical Formula C12H18N20 [1] [2] [5]
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Attribute Details
Molecular Weight 206.289 g-mol~* [1] [2]
Mechanism of Action Irreversible, non-selective Monoamine Oxidase Inhibitor (MAQI) [1] [2] [5]

Original Therapeutic Use  Antidepressant [1] [2]

Current Status Discontinued / Withdrawn [1] [2] [3]

Research Applications

While no longer a therapeutic agent, pivalylbenzhydrazine remains relevant in specific research contexts,

primarily as a probe for investigating MAO biology and its downstream effects.

Investigation of Monoamine Oxidase Function

As a potent and non-selective MAO inhibitor, pivalylbenzhydrazine is used in preclinical research to study
the physiological roles of monoamine oxidases. By inhibiting these enzymes, researchers can investigate the
resulting changes in neurotransmitter levels (like serotonin, norepinephrine, and dopamine) and their
behavioral, neurological, and metabolic consequences [1] [2]. This application is fundamental to modeling

historical antidepressant mechanisms and understanding monoaminergic systems.

Research on Cartilage Growth and Development

A notable, more specialized research application of pivalylbenzhydrazine is in the study of skeletal biology.
Evidence from animal models indicates that pivalylbenzhydrazine can decrease epiphyseal cartilage
growth in normal rats [5]. This makes it a useful tool for probing the relationship between monoamine

signaling, the cAMP pathway, and the regulation of cartilage development and longitudinal bone growth.

Experimental Protocols
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The following protocols are based on established research methodologies relevant to the known applications

of pivalylbenzhydrazine.

In Vivo Protocol for Cartilage Growth Studies

This protocol outlines the procedure for investigating the effects of pivalylbenzhydrazine on cartilage

development in an immature rat model, as derived from the literature [5].

Table 2: Key Parameters for In Vivo Cartilage Growth Study

Parameter Specification

Test Compound Pivalylbenzhydrazine [5]

Animal Model Immature female rats (e.g., 40 g, 3-4 weeks of age) [5]

Dosage 5 mg/kg [9]

Route of Administration Intraperitoneal injection [5]

Dosing Frequency Daily [5]

Treatment Duration 5 days [5]

Primary Endpoint Inhibition of epiphyseal cartilage growth [5]
Procedure:

¢ Animal Preparation: Acquire immature female rats (e.g., 40 g, 3-4 weeks of age). House them under
standard laboratory conditions with a 12-hour light/dark cycle and provide food and water ad libitum.
Allow the animals to acclimate for at least 3-5 days prior to experimentation.

e Compound Preparation: Prepare a fresh solution of pivalylbenzhydrazine for injection. A common
vehicle is a saline solution containing a low percentage of DMSO (e.g., 5%) or other suitable solvents
to ensure solubility.

¢ Dosing Regimen: Randomly divide the animals into a treatment group and a vehicle control group.
Administer pivalylbenzhydrazine at 5 mg/kg via intraperitoneal injection to the treatment group daily
for 5 consecutive days. The control group should receive an equal volume of the vehicle solution.
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e Tissue Collection: At the end of the treatment period, euthanize the animals humanely according to
institutional animal care guidelines.

e Histological Analysis: Dissect out the tibiae or femurs. Fix the bones in 4% paraformaldehyde,
decalcify, and embed in paraffin. Section the tissues and stain with hematoxylin and eosin (H&E) or
safranin O to visualize the epiphyseal cartilage.

o Data Measurement: Using histological images, measure the width of the epiphyseal growth plate
using image analysis software (e.g., ImageJ). Compare the average growth plate width between the
treatment and control groups using appropriate statistical tests (e.g., Student's t-test).

General In Vitro Protocol for MAO Inhibition Assay

While a specific protocol for pivalylbenzhydrazine is not provided in the search results, the following is a

standard method for evaluating MAO inhibition, which is core to its mechanism of action.

Objective: To assess the inhibitory potency of pivalylbenzhydrazine on monoamine oxidase enzyme

activity in vitro.

Reagents:

¢ Recombinant human MAO-A or MAO-B enzyme

¢ Pivalylbenzhydrazine (prepare a stock solution in DMSO)

e Substrate (e.g., kynuramine, p-tyramine)

e Stop solution (e.g., perchloric acid)

e Detection reagents (varies by method; can be spectrophotometric or fluorometric)

Procedure:

¢ Enzyme Incubation: In a suitable buffer (e.g., potassium phosphate, pH 7.4), pre-incubate the MAO
enzyme (e.g., MAO-A) with varying concentrations of pivalylbenzhydrazine (or vehicle control) for a
set time (e.g., 15-30 minutes) at 37°C. This allows for irreversible inhibition to occur.

¢ Initiate Reaction: Start the enzymatic reaction by adding the substrate at a defined concentration.

e Terminate Reaction: After a specific incubation period (e.g., 30 minutes), stop the reaction by adding
a stop solution.

¢ Product Detection: Measure the formation of the oxidative product of the substrate. The method
depends on the substrate used. For example, with kynuramine, the product 4-hydroxyquinoline can
be measured fluorometrically.

e Data Analysis: Calculate the percentage of enzyme activity remaining in the pivalylbenzhydrazine-
treated samples compared to the vehicle control. Use non-linear regression analysis to determine the
ICso value (the concentration that inhibits 50% of enzyme activity).
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Signaling Pathway Context

Pivalylbenzhydrazine exerts its effects by inhibiting monoamine oxidase (MAQ), which is a key upstream
regulator of monoaminergic signaling. The following diagram illustrates the core pathway through which

MAQO inhibition influences cellular processes, including the documented effect on cartilage growth.
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Figure 1: Proposed signaling pathway of Pivalylbenzhydrazine. By inhibiting Monoamine Oxidase (MAO),
the compound leads to an accumulation of monoamine neurotransmitters. These neurotransmitters can
activate G-protein coupled receptors (GPCRs), which stimulate the production of the second messenger
CAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which translocates to the nucleus and
phosphorylates the transcription factor CREB. Phosphorylated CREB then regulates the expression of target
genes, ultimately leading to physiological responses such as the documented alteration in cartilage growth

[5] [6].

Critical Considerations for Researchers

e Specificity: As a non-selective MAOI, pivalylbenzhydrazine inhibits both MAO-A and MAO-B
isoforms. This lack of specificity should be considered when interpreting results, as effects could be
mediated by either isoform.

¢ Irreversible Inhibition: The irreversible nature of its inhibition means that effects are long-lasting.
Enzyme activity is only restored through the synthesis of new enzyme, which is an important factor in
designing wash-out periods or long-term studies.

e Tyramine Interaction: Like all classic MAOIs, pivalylbenzhydrazine would be expected to
potentiate the "cheese effect” (hypertensive crisis induced by dietary tyramine). This is a critical safety
consideration if used in any ex vivo or complex tissue system.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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